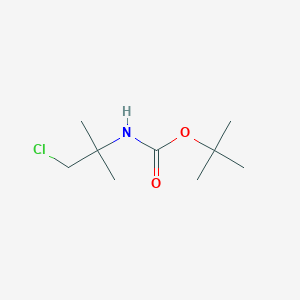

tert-butyl N-(1-chloro-2-methylpropan-2-yl)carbamate

Description

tert-Butyl N-(1-chloro-2-methylpropan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a branched aliphatic amine with a chlorine substituent. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical intermediates . The chloro and methyl substituents on the propan-2-yl backbone influence its steric and electronic properties, making it a versatile intermediate for nucleophilic substitution reactions.

Properties

IUPAC Name |

tert-butyl N-(1-chloro-2-methylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6H2,1-5H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZCIICEKCMEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519142-39-2 | |

| Record name | tert-butyl N-(1-chloro-2-methylpropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-chloro-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-chloro-2-methylpropane. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-chloro-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Major Products Formed

Scientific Research Applications

Tert-butyl N-(1-chloro-2-methylpropan-2-yl)carbamate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a protecting group for amines in the synthesis of complex organic molecules.

Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Biochemistry: It is used in the modification of biomolecules and the study of enzyme mechanisms.

Materials Science: It is utilized in the preparation of functionalized materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-chloro-2-methylpropan-2-yl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during chemical synthesis. The protecting group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Key Research Findings

Halogenated Analogs : Chlorine and fluorine substituents (Target, ) enhance electrophilicity, facilitating nucleophilic substitutions. For example, the chlorosulfonyl group in CAS 1956335-01-5 reacts efficiently with amines to form sulfonamides, critical in drug discovery .

Hydroxylated Derivatives : Hydroxycyclopentyl analogs (CAS 1290191-64-8) exhibit increased solubility and participate in hydrogen bonding, making them suitable for asymmetric catalysis .

Heterocyclic Modifications : The pyrazole-containing compound () demonstrates utility in medicinal chemistry, where alkyne groups enable bioorthogonal reactions for targeted drug delivery.

Steric Effects : The tert-butyl group in all analogs provides steric protection to the amine, preventing undesired side reactions during peptide synthesis .

Structural and Computational Insights

Crystallographic tools like SHELXL and ORTEP-3 () are critical for resolving the stereochemistry of analogs such as hydroxycyclopentyl derivatives (). For instance, SIR97 () has been employed to refine structures of Boc-protected amines, confirming their conformational stability in solid-state studies.

Biological Activity

Tert-butyl N-(1-chloro-2-methylpropan-2-yl)carbamate (CAS Number: 1519142-39-2) is a carbamate derivative that exhibits potential biological activity, primarily as a versatile building block in organic synthesis and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Carbamates are known for their potential as enzyme inhibitors, particularly in pharmacology. The mechanism of action for this compound likely involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with various enzymes, potentially leading to inhibition of their activity.

- Selective Binding : The chlorinated moiety may enhance lipophilicity and alter binding interactions with biological targets, affecting pharmacokinetics and efficacy.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to participate in various chemical transformations. Below is a comparison table with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | 14578673 | Hydroxyl group instead of chlorine |

| Tert-butyl (1-amino-2-methylpropan-2-yl)carbamate | 45072480 | Amino group providing different reactivity |

| Tert-butyl N-(cyclobutylmethyl)-N-(1-hydroxy...) | 2413878-50-7 | Cyclobutyl moiety introduces steric effects |

This table highlights how variations in functional groups can influence the biological activity and reactivity profile of carbamate derivatives.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various carbamate derivatives, including those structurally similar to this compound. Results indicated that certain derivatives exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of carbamates revealed that compounds with similar structures could effectively inhibit serine hydrolases involved in various physiological processes. This inhibition could lead to therapeutic benefits in conditions like cancer and neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-(1-chloro-2-methylpropan-2-yl)carbamate, and what coupling reagents are typically employed?

The synthesis often involves condensation reactions between tert-butyl carbamate derivatives and halogenated intermediates. For example, similar carbamates are synthesized using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids for amide bond formation . Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side reactions, such as premature deprotection of the tert-butyl group.

Q. What spectroscopic methods are most reliable for characterizing this compound’s purity and structure?

- NMR : H and C NMR are critical for confirming the carbamate’s structure, with characteristic peaks for the tert-butyl group (~1.4 ppm for H) and carbonyl carbons (~155 ppm in C).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., expected [M+H] for CHClNO: 244.10).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is used, often processed via SHELX or WinGX .

Q. How should researchers handle stability challenges during storage and reactions?

The compound’s stability depends on avoiding acidic/basic conditions that may hydrolyze the carbamate. Storage at –20°C under inert atmosphere (argon/nitrogen) is recommended. Stability under reaction conditions (e.g., in presence of nucleophiles) should be tested via TLC or LC-MS monitoring .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered structures) be resolved during X-ray analysis?

Disorder in crystal structures, common in flexible alkyl chains or tert-butyl groups, is addressed using refinement tools in SHELXL. Constraints (e.g., ISOR, SIMU) and partial occupancy modeling improve data quality. Software like ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty . For low-resolution data, programs like SIR97 enhance phase determination via direct methods .

Q. What strategies optimize reaction yields when synthesizing derivatives of this carbamate?

- Protecting Group Compatibility : Ensure the tert-butyl group remains intact during reactions (e.g., avoid strong acids like TFA).

- Catalytic Systems : Palladium catalysts may facilitate cross-coupling reactions at the chloro-substituted carbon.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) often improve solubility, while additives like DMAP accelerate coupling reactions .

Q. How do stereochemical outcomes at the 2-methylpropan-2-yl group influence biological activity in related compounds?

While direct data on this compound is limited, analogous carbamates show that stereochemistry affects binding affinity in enzyme inhibition studies. Chiral HPLC or NMR (e.g., Mosher’s method) can determine enantiomeric excess, while molecular docking simulations predict interactions with target proteins .

Q. What analytical approaches reconcile discrepancies between computational predictions and experimental spectroscopic data?

- DFT Calculations : Compare computed H/C NMR shifts (using Gaussian or ORCA) with experimental data to validate structures.

- Dynamic NMR : Detect conformational exchange broadening in H NMR spectra caused by rotameric equilibria.

- IR Spectroscopy : Confirm carbamate C=O stretching frequencies (~1700 cm) to rule out hydrolysis artifacts .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic intermediates?

- Quality Control : Implement strict HPLC purity thresholds (>95%) and characterize intermediates via H NMR.

- Reaction Monitoring : Use in-situ FTIR or ReactIR to track reagent consumption and intermediate formation.

- DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) to minimize variability .

Q. Why might melting point data conflict across studies, and how is this resolved?

Polymorphism or solvent inclusion in crystals can alter melting points. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, while X-ray powder diffraction (XRPD) confirms crystalline forms. Consistent recrystallization solvents (e.g., ethanol/water) improve reproducibility .

Methodological Best Practices

Q. What protocols ensure safe handling of reactive intermediates (e.g., chloro-substituted alkyl groups)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.